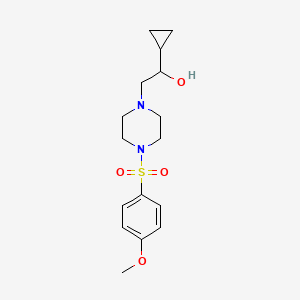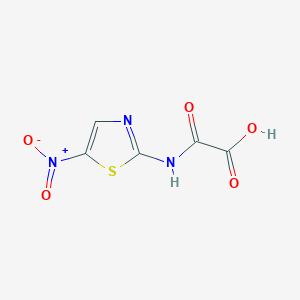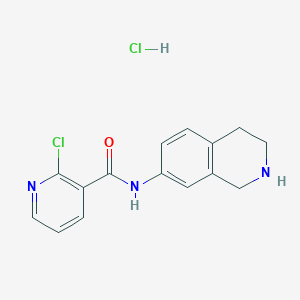![molecular formula C20H24BrN3O B2562901 1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-02-2](/img/structure/B2562901.png)
1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The pyrazine ring is fused with a pyrrole ring, forming a pyrrolopyrazine structure . The molecule also contains a bromophenyl group and a cyclohexyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts . The supramolecular assembly is controlled by dispersion forces .Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Research by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explores the synthesis of thio-substituted ethyl nicotinate derivatives, leading to compounds with potential antimicrobial activities. Their work includes reactions with 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, a compound closely related to the chemical , indicating the relevance of such compounds in creating antimicrobial agents (Gad-Elkareem et al., 2011).
Cytotoxicity Studies
Hassan, Hafez, and Osman (2014) conducted research on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. They explored compounds structurally similar to 1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research and therapy (Hassan et al., 2014).
Facile Synthesis for Diverse Applications
A study by Morabia and Naliapara (2014) outlines the synthesis of novel pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the ease of creating such heterocyclic compounds. This research underlines the versatile nature of compounds related to this compound, which can be useful in various chemical syntheses and applications (Morabia & Naliapara, 2014).
Anti-Influenza Virus Activity
Hebishy, Salama, and Elgemeie (2020) investigated the synthesis of benzamide-based 5-aminopyrazoles and related derivatives, demonstrating significant anti-influenza A virus (H5N1) activity. The study highlights the potential of structurally related compounds in combating viral infections (Hebishy et al., 2020).
Novel Synthetic Approaches
Research by Aparicio et al. (2006) provides insight into novel synthetic approaches for creating pyrazines and related compounds. Their work emphasizes the flexibility and adaptability of these chemical frameworks for various scientific applications (Aparicio et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that this compound might interact with its targets, possibly kinases, leading to changes in their activity.
Biochemical Pathways
Given the wide range of biological activities related to the pyrrolopyrazine scaffold , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Result of Action
Given the wide range of biological activities related to the pyrrolopyrazine scaffold , it can be inferred that this compound may have various effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h4,7-12,17,19H,1-3,5-6,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXTNGCJDQHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-1-(1,4,6,7-tetrahydropyrrolo[3,2-c]pyridin-5-yl)ethanone](/img/structure/B2562819.png)
![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)

![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2562824.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)


![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)
![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)

![(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2562841.png)
